molecular formula C9H16O2 B3382430 4-Hydroxy-4-isopropylcyclohexanone CAS No. 32936-69-9

4-Hydroxy-4-isopropylcyclohexanone

Cat. No. B3382430
CAS RN: 32936-69-9
M. Wt: 156.22
InChI Key: BLPCNBBOCLLRDL-UHFFFAOYSA-N
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Description

4-Hydroxy-4-isopropylcyclohexanone, also known as 4-hydroxy-4-(propan-2-yl)cyclohexan-1-one, is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-isopropylcyclohexanone consists of a cyclohexanone ring with an isopropyl group and a hydroxyl group attached to the same carbon . The InChI code for this compound is 1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3 .

Scientific Research Applications

1. Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives of 4-hydroxy-4-isopropylcyclohexanone, like the 4′-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, have been extensively studied using X-ray diffraction analysis. These studies provide valuable insights into the molecular geometry, including asymmetrical chair conformations and hydrogen bonding, which are crucial in the field of crystallography and material science (Kutulya et al., 2008).

2. Synthesis of Spirocyclic Compounds

4-Isopropylcyclohexanone, a related compound, is used in the stereoselective synthesis of spirocyclic compounds, demonstrating its importance in organic synthesis. The methodology includes a radical cascade and 1,5-hydrogen transfer, showcasing the compound's utility in creating complex molecular architectures (Lachia et al., 2005).

3. Enantioselective Deprotonation

The deprotonation of derivatives of 4-hydroxycyclohexanone, a structurally similar compound, with chiral lithium amides has been studied. The research focuses on achieving enantioselectivity in chemical reactions, contributing to the field of asymmetric synthesis (Majewski & Mackinnon, 1994).

4. Conformational Analysis in Organic Chemistry

Esters of 4-hydroxycyclohexanone have been synthesized and analyzed using NMR spectroscopy. This research assists in understanding the conformational equilibria in organic molecules, which is significant for the development of pharmaceuticals and materials science (Kleinpeter et al., 2012).

5. Green Chemistry Applications

Studies have demonstrated the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol using activated carbon-supported rhodium catalysts in supercritical carbon dioxide. This showcases the application of 4-hydroxy-4-isopropylcyclohexanone in green chemistry and environmentally friendly processes (Hiyoshi et al., 2012).

6. Study

of Lipid Peroxidation Products4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation and structurally related to 4-hydroxy-4-isopropylcyclohexanone, has been extensively researched. This compound is significant in understanding the chemical basis of oxidative stress and its biological implications, particularly in inflammatory conditions and atherosclerosis (Spickett, 2013).

7. Catalysis and Chemical Synthesis

The compound's derivatives are used in various catalytic processes. For instance, the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in chemical industry, has been studied. This illustrates the role of 4-hydroxy-4-isopropylcyclohexanone and its derivatives in catalytic applications and industrial chemistry (Wang et al., 2011).

properties

IUPAC Name

4-hydroxy-4-propan-2-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPCNBBOCLLRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(=O)CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-isopropylcyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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